Cas no 5042-54-6 (1,3-Benzenediamine,4-methyl-6-(2-phenyldiazenyl)-)

1,3-Benzenediamine,4-methyl-6-(2-phenyldiazenyl)- structure
5042-54-6 structure
Product Name:1,3-Benzenediamine,4-methyl-6-(2-phenyldiazenyl)-
CAS-nummer:5042-54-6
MF:C13H14N4
MW:226.27706193924
CID:368005
PubChem ID:78177
Update Time:2025-04-19

1,3-Benzenediamine,4-methyl-6-(2-phenyldiazenyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3-Benzenediamine,4-methyl-6-(2-phenyldiazenyl)-
    • 2,4-diamino-5-methylazobenzene
    • 5-(phenylazo)toluene-2,4-diamine
    • CHRYSOIDINE RV BASE (C.I. 11320:1)
    • 4-methyl-6-phenylazo-benzene-1,3-diamine
    • C.I. 11320B
    • C.I. Basic Orange 1 (8CI)
    • 4-16-00-00565 (Beilstein Handbook Reference)
    • 5-Methyl-2,4-diaminoazobenzol
    • m-Phenylenediamine, 4-methyl-6-(phenylazo)-
    • Toluene-2,4-diamine, 5-(phenylazo)-
    • 1,3-Benzenediamine, 4-methyl-6-(2-phenyldiazenyl)-
    • starbld0000868
    • FT-0623811
    • F73833
    • AKOS022655912
    • BS-46285
    • SCHEMBL972790
    • NS00081385
    • W-110007
    • Chrysoidine R Base
    • BRN 0748419
    • EINECS 225-736-1
    • 5042-54-6
    • DTXSID4052136
    • 1,3-Benzenediamine, 4-methyl-6-(phenylazo)-
    • 4-methyl-6-phenyldiazenylbenzene-1,3-diamine
    • CCRIS 3858
    • Chrysoidine 3RN base
    • 4-Methyl-6-(phenylazo)-1,3-benzenediamine
    • C.I.Solvent Orange 4
    • 4-Methyl-6-(phenyldiazenyl)benzene-1,3-diamine
    • JSWCBDPQYMLZPU-UHFFFAOYSA-N
    • 4-methyl-6-[(1E)-2-phenyldiazen-1-yl]benzene-1,3-diamine
    • Inchi: 1S/C13H14N4/c1-9-7-13(12(15)8-11(9)14)17-16-10-5-3-2-4-6-10/h2-8H,14-15H2,1H3/b17-16+
    • InChI-sleutel: JSWCBDPQYMLZPU-WUKNDPDISA-N
    • LACHT: NC1C=C(C(=CC=1C)/N=N/C1C=CC=CC=1)N

Berekende eigenschappen

  • Exacte massa: 226.122
  • Monoisotopische massa: 226.122
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 2
  • Complexiteit: 260
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 76.8A^2
  • XLogP3: 2.7

Experimentele eigenschappen

  • Dichtheid: 1.0439 (rough estimate)
  • Kookpunt: 357.89°C (rough estimate)
  • Vlampunt: 225.1°C
  • Brekindex: 1.4850 (estimate)

1,3-Benzenediamine,4-methyl-6-(2-phenyldiazenyl)- Prijsmeer >>

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